N-(1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-YL)acetamide
Overview
Description
N-(1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-YL)acetamide is a synthetic organic compound characterized by the presence of a chloro and fluoro-substituted phenyl ring attached to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-YL)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-fluoroaniline and 2-methylpropan-2-ol.
Formation of Intermediate: The aniline derivative undergoes a Friedel-Crafts alkylation with 2-methylpropan-2-ol in the presence of a Lewis acid catalyst such as aluminum chloride to form the intermediate 1-(4-chloro-3-fluorophenyl)-2-methylpropan-2-ol.
Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis with optimizations for yield and purity. This might include continuous flow reactors for the alkylation step and automated systems for the acetylation process to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-YL)acetamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders due to its structural similarity to known bioactive compounds.
Biological Studies: Used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Material Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which N-(1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-YL)acetamide exerts its effects depends on its application:
Pharmacological Action: It may interact with specific receptors or enzymes, altering their activity. The chloro and fluoro groups can enhance binding affinity and selectivity.
Biochemical Pathways: It can modulate pathways involving neurotransmitters or other signaling molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chloro-3-fluorophenyl)acetamide: Lacks the 2-methylpropan-2-yl group, which may affect its pharmacokinetic properties.
N-(4-Chloro-3-fluorophenyl)-2-methylpropanamide: Similar structure but different functional groups, leading to varied reactivity and applications.
Uniqueness
N-(1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-YL)acetamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both chloro and fluoro groups enhances its stability and reactivity, making it a valuable compound for diverse applications.
Properties
IUPAC Name |
N-[1-(4-chloro-3-fluorophenyl)-2-methylpropan-2-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO/c1-8(16)15-12(2,3)7-9-4-5-10(13)11(14)6-9/h4-6H,7H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTFZSPFRXTAQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(C)CC1=CC(=C(C=C1)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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